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Compound Name:
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oxocyclohexanecarboxylate

Cat. No.: B080407 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of methyl 3-oxocyclohexanecarboxylate and its

hydroxy and amino derivatives. This guide provides a comparative analysis of their Infrared

(IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

This publication offers a detailed comparative analysis of the spectroscopic properties of

methyl 3-oxocyclohexanecarboxylate and two of its key derivatives: methyl 3-

hydroxycyclohexanecarboxylate and methyl 3-aminocyclohexanecarboxylate. Understanding

the distinct spectral features of these compounds is crucial for their identification,

characterization, and quality control in various research and development settings, including

pharmaceutical synthesis and materials science. This guide presents a side-by-side

comparison of their IR, 1H NMR, 13C NMR, and Mass Spectrometry data in clearly structured

tables. Detailed experimental protocols for acquiring this data are also provided to ensure

reproducibility.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 3-
oxocyclohexanecarboxylate, methyl 3-hydroxycyclohexanecarboxylate, and methyl 3-

aminocyclohexanecarboxylate.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm-1)
Functional Group
Assignment

Methyl 3-

oxocyclohexanecarboxylate

2955, 2860, 1736, 1715, 1437,

1321, 1258, 1202, 1175, 1088,

1032

C-H (alkane), C=O (ester),

C=O (ketone), C-O

Methyl 3-

hydroxycyclohexanecarboxylat

e

~3400 (broad), 2940, 2860,

1730, 1450, 1250, 1050

O-H (alcohol), C-H (alkane),

C=O (ester), C-O

Methyl 3-

aminocyclohexanecarboxylate

~3350, ~3280 (two bands),

2940, 2860, 1725, 1600, 1450,

1260

N-H (amine), C-H (alkane),

C=O (ester), N-H (bending), C-

O

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl3)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Methyl 3-

oxocyclohexanec

arboxylate

3.72 s 3H -OCH3

2.85 - 2.20 m 5H

-CH2-C(=O)-

CH2-, -

CH(COOCH3)-

2.15 - 1.70 m 4H -CH2-CH2-

Methyl 3-

hydroxycyclohex

anecarboxylate

3.68 s 3H -OCH3

~3.6 (broad) m 1H -CH(OH)-

~2.3 m 1H -CH(COOCH3)-

2.2 - 1.2 m 8H
Cyclohexane ring

protons

~1.8 (broad) s 1H -OH

Methyl 3-

aminocyclohexan

ecarboxylate

3.67 s 3H -OCH3

~3.0 m 1H -CH(NH2)-

~2.2 m 1H -CH(COOCH3)-

2.1 - 1.1 m 8H
Cyclohexane ring

protons

~1.5 (broad) s 2H -NH2

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl3)
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Compound Chemical Shift (δ, ppm) Assignment

Methyl 3-

oxocyclohexanecarboxylate
209.6 C=O (ketone)

175.1 C=O (ester)

51.9 -OCH3

47.9, 41.0, 40.8, 27.5, 24.8 Cyclohexane ring carbons

Methyl 3-

hydroxycyclohexanecarboxylat

e

176.5 C=O (ester)

~70 -CH(OH)-

51.5 -OCH3

~43, ~35, ~31, ~25, ~24 Cyclohexane ring carbons

Methyl 3-

aminocyclohexanecarboxylate
177.0 C=O (ester)

51.4 -OCH3

~49 -CH(NH2)-

~43, ~36, ~32, ~26, ~25 Cyclohexane ring carbons

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Methyl 3-

oxocyclohexanecarboxylate
156 125, 113, 97, 86, 69, 55

Methyl 3-

hydroxycyclohexanecarboxylat

e

158 140, 127, 98, 81, 69, 57

Methyl 3-

aminocyclohexanecarboxylate
157 142, 126, 98, 84, 70, 56
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquids: A thin film of the neat liquid was prepared between two potassium bromide (KBr)

plates.

Solids: A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with

100 mg of dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer was used.

Spectra were recorded in the range of 4000-400 cm-1.

A background spectrum of air (or the KBr pellet for solid samples) was collected and

subtracted from the sample spectrum.

Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the sample was dissolved in ~0.7 mL of deuterated chloroform

(CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

1H and 13C NMR spectra were recorded on a 300 MHz NMR spectrometer.
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1H NMR:

The spectral width was set to 12 ppm.

A 30° pulse width was used.

The relaxation delay was 1 second.

16 transients were acquired.

13C NMR:

The spectral width was set to 220 ppm.

Proton decoupling was applied to obtain singlet peaks for all carbons.

A 30° pulse width was used.

The relaxation delay was 2 seconds.

A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio

(typically 1024 or more).

All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) for

volatile compounds or by direct infusion for less volatile samples.

Electron Ionization (EI) was used at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

A quadrupole mass analyzer was used.

Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
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The ion source temperature was maintained at 230 °C and the quadrupole temperature at

150 °C.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

target compounds.
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Caption: General workflow for the spectroscopic analysis of organic compounds.
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This guide provides a foundational spectroscopic comparison of methyl 3-
oxocyclohexanecarboxylate and its key derivatives. The presented data and protocols are

intended to aid researchers in the unambiguous identification and characterization of these

important chemical entities.

To cite this document: BenchChem. [A Spectroscopic Comparison of Methyl 3-
Oxocyclohexanecarboxylate and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b080407#spectroscopic-comparison-of-
methyl-3-oxocyclohexanecarboxylate-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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